molecular formula C21H26O3 B8645569 Benzoic acid, 2-hydroxy-, 4-(1,1,3,3-tetramethylbutyl)phenyl ester CAS No. 2553-08-4

Benzoic acid, 2-hydroxy-, 4-(1,1,3,3-tetramethylbutyl)phenyl ester

Cat. No. B8645569
CAS RN: 2553-08-4
M. Wt: 326.4 g/mol
InChI Key: IIHJDDQNGRKRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04189542

Procedure details

salicylic acid-4-tert.-butylphenyl ester, salicylic acid-4-tert.-octylphenyl ester and the like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12](=[O:20])[C:13]2[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=2)[OH:15])=[CH:7][CH:6]=1)(C)(C)C.C(C1C=CC(OC(=O)C2C(=CC=CC=2)O)=CC=1)(CC(C)(C)C)(C)C>>[C:8]1([O:11][C:12](=[O:20])[C:13]2[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=2)[OH:15])[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OC(C=1C(O)=CC=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)OC(C=1C(O)=CC=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)OC(C=1C(O)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.